Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate CAS number
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate CAS number
An In-depth Technical Guide to Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS: 950514-14-4)
Introduction
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a heterocyclic organic compound featuring a dihydropyrimidine core. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Dihydropyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3] Their structural motif is a key component in various bioactive molecules, making compounds like Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate valuable as versatile building blocks for the synthesis of novel therapeutic agents.[4][5]
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed overview of the compound's properties, a validated synthesis protocol, characterization data, and insights into its potential applications as a synthetic intermediate.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physicochemical properties are foundational for its application in research. Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is characterized by the following identifiers and properties.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 950514-14-4 | [6][7][8][9] |
| Molecular Formula | C₆H₆N₂O₃ | [6] |
| Molecular Weight | 154.12 g/mol | [6] |
| IUPAC Name | Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | [6] |
| Synonym | Pyrimidine-4-carboxylic acid, 2-hydroxy-, methyl ester | [6] |
| SMILES | O=C(C(C=CN1)=NC1=O)OC |[6] |
Table 2: Computed Physicochemical Properties
| Property | Value | Significance in Drug Discovery | Source |
|---|---|---|---|
| TPSA (Topological Polar Surface Area) | 72.05 Ų | Influences membrane permeability and oral bioavailability. | [6] |
| LogP (Octanol-Water Partition Coefficient) | -0.4435 | Measures lipophilicity, affecting absorption and distribution. | [6] |
| Hydrogen Bond Acceptors | 4 | Potential to form hydrogen bonds with biological targets. | [6] |
| Hydrogen Bond Donors | 1 | Potential to form hydrogen bonds with biological targets. | [6] |
| Rotatable Bonds | 1 | Relates to conformational flexibility and binding affinity. |[6] |
The compound is typically supplied as a solid with a purity of 97% or higher.[6][9] For long-term stability, it should be stored at room temperature or between 2-8°C, sealed in a dry environment.[6][8]
Synthesis and Purification
The most common and direct method for synthesizing Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is through the esterification of its corresponding carboxylic acid precursor. The following protocol is a reliable method for its preparation in a laboratory setting.[7]
Expertise-Driven Rationale
The chosen method employs chlorotrimethylsilane (TMSCl) in methanol. This is an effective approach for several reasons. TMSCl reacts with methanol to generate anhydrous HCl in situ. This ensures that the reaction medium is acidic, which is necessary to catalyze the Fischer esterification, while avoiding the introduction of water, which could drive the equilibrium back towards the starting materials. Furthermore, TMSCl can act as a silylating agent, transiently protecting the N-H and carboxylic acid groups, which can improve the solubility of the starting material in the methanolic solvent and facilitate the esterification process.
Experimental Protocol: Esterification of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
Materials:
-
2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.50 g, 10.7 mmol)[10]
-
Methanol (15 mL)
-
Chlorotrimethylsilane (2.36 g, 21.4 mmol)
-
Water (for washing)
-
Methyl tert-butyl ether (MTBE) (for washing)
Procedure:
-
Suspend 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.50 g) in methanol (15 mL) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add chlorotrimethylsilane (2.36 g) to the suspension.
-
Heat the reaction mixture to reflux and maintain for approximately 5.5 hours. Monitor the reaction progress using an appropriate method (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture to dryness using a rotary evaporator.
-
Add a fresh portion of methanol to the residue and concentrate again to ensure the removal of excess TMSCl and HCl. This will result in a suspension.
-
Filter the resulting solid.
-
Wash the solid sequentially with water and methyl tert-butyl ether (MTBE) to remove any remaining impurities.
-
Dry the purified product under reduced pressure at 40°C for 1 hour.
This protocol typically affords the target compound, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, in good yield (approx. 76%).[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.
Spectroscopic Characterization
Structural confirmation is a critical, self-validating step in synthesis. The structure of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can be unequivocally verified using standard spectroscopic techniques.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides distinct signals that correspond to the protons in the molecule.
-
Reported Data (400 MHz, DMSO-d₆) : δ 8.28 (d, 1H), 6.88 (d, 1H), 3.86 (s, 3H).[7]
Interpretation:
-
δ 8.28 (d, 1H): This downfield doublet corresponds to the proton at the C6 position of the pyrimidine ring. Its chemical shift is influenced by the adjacent nitrogen atom and the electron-withdrawing carboxylate group.
-
δ 6.88 (d, 1H): This doublet corresponds to the proton at the C5 position, coupled to the C6 proton.
-
δ 3.86 (s, 3H): This singlet, integrating to three protons, is characteristic of the methyl ester (-OCH₃) group.
Other Spectroscopic Methods
-
¹³C NMR Spectroscopy: Will show six distinct carbon signals, including those for the carbonyl groups (ester and ring), the sp² carbons of the ring, and the methyl group.
-
Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for N-H stretching, C=O stretching (from both the ring amide and the ester), and C=C/C=N stretching of the pyrimidine ring.
-
Mass Spectrometry (MS): Will show a molecular ion peak corresponding to the compound's molecular weight (154.12 g/mol ), confirming its elemental composition.[11]
Reactivity and Application as a Synthetic Intermediate
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is not typically an end-product but rather a versatile intermediate for creating more complex, biologically active molecules. Its structure contains several reactive sites that can be targeted for further modification.
-
N-Alkylation/Arylation: The two nitrogen atoms in the dihydropyrimidine ring can be subjected to alkylation or arylation reactions to introduce diverse substituents.
-
Ester Group Modification: The methyl ester at the C4 position is a key functional handle. It can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. Alternatively, it can be reduced to an alcohol.
-
Ring Modification: While more challenging, the pyrimidine ring itself can undergo various transformations.
These potential modifications make it a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery programs. The dihydropyrimidine core is a privileged scaffold, meaning it is known to bind to multiple biological targets, enhancing the probability of discovering new drug candidates.[2]
Potential Derivatization Pathways
Caption: Potential synthetic routes starting from the core molecule.
Contextual Role in Medicinal Chemistry
While specific biological activity for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is not extensively documented, the broader family of dihydropyrimidines is a cornerstone of modern medicinal chemistry. For instance, novel dihydropyrimidine/sulphonamide hybrids have been developed as promising dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[2] Other derivatives synthesized via Biginelli reactions have shown significant antimicrobial and antioxidant activity and have been investigated as anticancer agents.[3]
The value of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate lies in its potential to serve as a precursor to such compounds. Its defined structure and reactive handles allow medicinal chemists to systematically explore the chemical space around the dihydropyrimidine scaffold to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.
Conclusion
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS: 950514-14-4) is a well-characterized compound of high strategic importance in synthetic and medicinal chemistry. Its straightforward synthesis, combined with multiple points for chemical modification, establishes it as a valuable building block for the discovery of new pharmaceuticals. This guide provides the essential technical information required by researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors, bridging the gap between a simple chemical intermediate and its potential role in developing next-generation therapeutics.
References
-
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate . ChemScene.
-
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | 950514-14-4 . ChemicalBook.
-
950514-14-4|Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate . BLDpharm.
-
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate . Sobekbio Biosciences.
-
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate 950514-14-4 wiki . Guidechem.
-
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate(950514-14-4) ¹H NMR . ChemicalBook.
-
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid . PubChem, National Center for Biotechnology Information.
-
2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid . PubChem, National Center for Biotechnology Information.
-
ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate . National Center for Biotechnology Information.
-
A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER . INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates . Beilstein Journal of Organic Chemistry.
-
Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition . National Center for Biotechnology Information.
-
One-pot Biginelli synthesis of novel series of 2-oxo/thioxo/imino-1,2,3,4-tetrahydropyrimidine based on 4-hydroxy-2-pyridone . Chemical Papers.
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity . MDPI.
-
Synthesis, Structural, Spectral Studies and Activity Studies of 6-Methyl-4-(3-Nitro-Phenyl)-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester Catalyzed Using BF3-OEt2 . Taylor & Francis Online.
-
Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones . MDPI.
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines . National Center for Biotechnology Information.
-
4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate . PubChem, National Center for Biotechnology Information.
Sources
- 1. Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | 950514-14-4 [chemicalbook.com]
- 8. 950514-14-4|Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 9. Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate [sobekbio.com]
- 10. 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid | C5H4N2O3 | CID 247031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate(950514-14-4) 1H NMR spectrum [chemicalbook.com]
